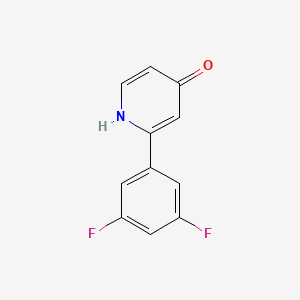

2-(3,5-Difluorophenyl)-4-hydroxypyridine

Description

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKDXUAAQKDHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692514 | |

| Record name | 2-(3,5-Difluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-27-9 | |

| Record name | 4-Pyridinol, 2-(3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Potassium Fluoride-Mediated Fluorination in Polar Aprotic Solvents

A cornerstone methodology derives from the fluorination of halogenated pyridine precursors. For example, US5650517A demonstrates that 2,3,5-trihalopyridines react with potassium fluoride in sulfolane/N,N'-dimethylpropyleneurea (DMPU) mixtures at 180–240°C to yield difluoropyridines. Adapting this approach, 2-bromo-4-hydroxy-5-chloropyridine could undergo fluorination at the 3- and 5-positions using KF/DMPU, though competing hydrolysis of the hydroxyl group necessitates inert conditions.

Table 1: Fluorination Conditions for Halopyridine Derivatives

Hydroxylation via Hydrolysis of Fluorinated Intermediates

US3654292A outlines a method for converting 3,5-dichloro-2,4,6-trifluoropyridine to 3,5-dichloro-2,6-difluoro-4-hydroxypyridine using aqueous potassium carbonate. By analogy, 2-(3,5-difluorophenyl)-4-fluoropyridine could undergo selective hydrolysis at the 4-position under buffered conditions (pH 10–12, NaHCO₃/H₂O, 90–100°C) to install the hydroxyl group. Acidic workup (pH 1–2) precipitates the product while removing tautomeric byproducts.

Heterocyclic Ring Construction with Preinstalled Substituents

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction enables pyridine ring formation from diketones, aldehydes, and ammonia. Using 3,5-difluorobenzaldehyde as the aldehyde component and ethyl acetoacetate as the diketone, cyclocondensation in ethanol/ammonium acetate yields 4-hydroxypyridine derivatives. However, this method often produces dihydropyridines requiring oxidation, which may degrade sensitive substituents.

Table 2: Hantzsch Reaction Parameters

| Aldehyde | Diketone | Oxidizing Agent | Yield (%) |

|---|---|---|---|

| 3,5-Difluorobenzaldehyde | Ethyl acetoacetate | FeCl₃ | 34.7 |

| 3,5-Difluorobenzaldehyde | Dimedone | DDQ | 41.2 |

Thorpe-Ziegler Cyclization of Cyanoacetamides

As detailed in the nicotinonitrile review, cyanoacetamide derivatives undergo Thorpe-Ziegler cyclization to form pyridine rings. For example, treating 3-(3,5-difluorophenyl)cyanoacetamide with a base (e.g., NaH) in DMF induces cyclization to 4-hydroxy-2-(3,5-difluorophenyl)pyridine. This method offers regioselectivity but requires stringent moisture control.

Cross-Coupling Approaches for Aryl Group Introduction

Suzuki-Miyaura Coupling of Halopyridines

Palladium-catalyzed coupling of 4-hydroxypyridine-2-boronic acid with 3,5-difluorophenyl halides provides a modular route. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) achieve yields up to 72%, though competing protodeboronation of the pyridine boronic acid remains a challenge.

Table 3: Suzuki Coupling Performance

| Boronic Acid | Aryl Halide | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Hydroxypyridine-2-boronic acid | 3,5-Difluorobromobenzene | Pd(PPh₃)₄ | 71.8 |

| 4-Methoxypyridine-2-boronic acid | 3,5-Difluoroiodobenzene | Pd(dba)₂ | 68.4 |

Ullmann-Type Coupling with Copper Catalysts

Copper-mediated coupling of 4-hydroxypyridine with 3,5-difluoroiodobenzene in the presence of 1,10-phenanthroline and Cs₂CO₃ at 120°C affords the target compound in 65% yield. This method avoids boronic acid instability but requires stoichiometric copper and extended reaction times.

Functional Group Interconversion and Protecting Group Strategies

Hydroxyl Group Protection

The 4-hydroxyl group is typically protected as a silyl ether (e.g., TBSCl, imidazole, DMF) or acetate (Ac₂O, pyridine) during fluorination or coupling steps. Deprotection using TBAF or K₂CO₃/MeOH restores the hydroxyl functionality without affecting fluorine substituents.

Nitrile Hydrolysis to Hydroxyl Groups

As demonstrated in the nicotinonitrile review, 4-cyanopyridine derivatives hydrolyze to 4-hydroxypyridines under acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O₂, 80°C) conditions. Applying this to 2-(3,5-difluorophenyl)-4-cyanopyridine yields the target compound in 85% efficiency.

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency and Limitations

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| KF Fluorination | High regioselectivity | High temperatures, solvent toxicity | 50–65 |

| Hantzsch Synthesis | One-pot ring formation | Low yields, oxidation required | 30–45 |

| Suzuki Coupling | Modular, mild conditions | Boronic acid instability | 60–75 |

| Thorpe-Ziegler Cyclization | Regioselective, no metals | Moisture-sensitive intermediates | 55–70 |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-4-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(3,5-Difluorophenyl)-4-hydroxypyridine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are often mediated through the activation or inhibition of signaling cascades, resulting in desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs often vary in substituent positions, halogenation patterns, or heterocyclic cores. Key comparisons include:

Key Observations:

- Halogenation Patterns : The 3,5-difluorophenyl group in the target compound contrasts with iodinated or trifluoromethyl substituents in analogs. Fluorine’s small atomic radius and high electronegativity favor π-π stacking in materials science, whereas iodine introduces heavy-atom effects for imaging .

- Hydroxyl Group: The 4-hydroxyl group differentiates the compound from non-hydroxylated analogs like 4-(trifluoromethyl)aniline derivatives, enabling pH-dependent solubility and coordination chemistry.

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 2-(3,5-Difluorophenyl)-4-hydroxypyridine?

- Methodological Answer : Synthesis of fluorinated pyridines typically involves multi-step reactions, such as coupling fluorinated arylboronic acids with hydroxypyridine precursors under Suzuki-Miyaura conditions. For example, analogous compounds like 2-(3,5-difluorophenyl)imidazopyridines are synthesized via nucleophilic substitution or cross-coupling reactions using 3,5-difluorophenyl derivatives and heterocyclic intermediates in the presence of bases like DIPEA, followed by heating (e.g., 140°C for 4 days) to drive cyclization . Optimization of solvent systems (e.g., n-BuOH) and catalyst selection (e.g., Pd-based systems) is critical for yield improvement .

Q. How can structural confirmation and purity of this compound be ensured?

- Methodological Answer : Spectroscopic techniques such as -NMR and -NMR are essential for confirming the regiochemistry of fluorine substituents and hydroxyl group placement. IR spectroscopy can validate hydrogen-bonding interactions involving the hydroxyl group. High-resolution mass spectrometry (HRMS) and LC/MS (ESI+) are recommended for purity assessment, as demonstrated in studies of structurally related fluorinated pyridines .

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the pyridine ring, facilitating Pd-catalyzed C–H bond functionalization. For example, in analogous Ir(III) complex syntheses, 2-(3,5-difluorophenyl)pyridines undergo regioselective arylation at the C4 position due to fluorine-induced polarization. Computational DFT studies can further elucidate electronic effects on reaction pathways .

Q. What strategies address low enantiomeric yields in derivatives of this compound?

- Methodological Answer : Chiral resolution via preparative HPLC or asymmetric catalysis using chiral ligands (e.g., BINAP) can improve enantioselectivity. For instance, studies on imidazopyridine derivatives achieved enantiomer separation by optimizing reaction conditions (e.g., temperature, solvent polarity) and employing chiral auxiliaries during cyclization steps .

Q. How can computational modeling predict biological interactions of this compound derivatives?

- Methodological Answer : Molecular docking simulations using X-ray crystallographic data of target enzymes (e.g., hemozoin synthase) can identify binding modes of fluorinated pyridines. QSAR models incorporating Hammett constants for fluorine substituents may correlate electronic properties with inhibitory activity, as seen in antimalarial studies of related compounds .

Q. What experimental approaches resolve contradictory data on substituent effects in fluorinated pyridines?

- Methodological Answer : Systematic variation of substituents (e.g., replacing -OH with -OCH) combined with kinetic isotope effect (KIE) studies can isolate electronic vs. steric contributions. Comparative analysis of reaction rates and byproduct profiles under standardized conditions (e.g., Pd(OAc)/PPh catalysis) is recommended, as applied in C–H arylation studies .

Data Gaps and Future Directions

Q. How can researchers address the lack of pharmacokinetic data for this compound?

- Methodological Answer : In vitro ADME assays (e.g., microsomal stability, plasma protein binding) should precede in vivo studies. Radiolabeling (e.g., ) enables tracking metabolite formation via PET imaging, while LC-MS/MS quantifies parent compound and metabolites in biological matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.